molecular formula C24H29ClN2O7S B2438908 Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate CAS No. 1351619-84-5

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate

Cat. No.: B2438908
CAS No.: 1351619-84-5
M. Wt: 525.01
InChI Key: FZKVXHNEURRQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate is a useful research compound. Its molecular formula is C24H29ClN2O7S and its molecular weight is 525.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The core structure is derived from thiophene, which is modified through various functional group additions, including acetamido and carboxylate moieties. The synthesis process can be complex, often requiring specific conditions such as temperature control and the use of catalysts to achieve high yields and purity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of thiophene have been shown to possess significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group in this compound may enhance its interaction with microbial cell membranes, contributing to its efficacy .

Anticancer Activity

Studies have suggested that thiophene derivatives can induce apoptosis in cancer cells. This compound may exhibit similar properties by disrupting cellular pathways involved in cancer proliferation. Preliminary assays indicate that this compound could inhibit the growth of specific cancer cell lines, although further research is necessary to elucidate the underlying mechanisms .

Neuropharmacological Effects

Given its structural components, particularly the piperidine moiety, this compound may also interact with neurotransmitter receptors. Research into related compounds has shown potential as muscarinic receptor antagonists, which could lead to applications in treating neurological disorders such as Alzheimer's disease . The ability of such compounds to modulate neurotransmitter systems highlights their therapeutic potential.

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth at low concentrations.
Study 2Anticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM.
Study 3NeuropharmacologyShowed promise as a muscarinic antagonist in vitro, affecting acetylcholine pathways.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3S.C2H2O4/c1-4-28-22(27)20-19(16-5-7-17(23)8-6-16)15(3)29-21(20)24-18(26)13-25-11-9-14(2)10-12-25;3-1(4)2(5)6/h5-8,14H,4,9-13H2,1-3H3,(H,24,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKVXHNEURRQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CN3CCC(CC3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.